Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
Description
Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a benzoate ester derivative featuring a 2,5-dioxopyrrolidin-1-yl core substituted with a cyclopropylmethylamino group at the 3-position.
Properties
IUPAC Name |
ethyl 4-[3-(cyclopropylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-17(22)12-5-7-13(8-6-12)19-15(20)9-14(16(19)21)18-10-11-3-4-11/h5-8,11,14,18H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMITUNMRMMYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127675 | |
| Record name | Benzoic acid, 4-[3-[(cyclopropylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-11-7 | |
| Record name | Benzoic acid, 4-[3-[(cyclopropylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[3-[(cyclopropylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a compound of considerable interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes a benzoate moiety and a pyrrolidine derivative. The structural formula is represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C_{15}H_{18}N_{2}O_{3}
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
- Neuroprotective Effects : Compounds with similar structures have demonstrated the ability to reduce neuronal hyperexcitability in models of neurological disorders. For instance, a related compound was found to be effective in reducing hyperexcitability in rat hippocampal slices .
- Modulation of Ion Channels : Certain derivatives have been identified as modulators of potassium channels (KCNQ2), which play a vital role in neuronal excitability and could be beneficial in treating epilepsy and other neurological conditions .
Study on Neuronal Hyperexcitability
In a study focusing on neuronal activity, a related compound demonstrated significant efficacy in reducing hyperexcitability in rat hippocampal slices. The mechanism involved the opening of KCNQ channels, leading to enhanced neuronal stability . This suggests that this compound may possess similar neuroprotective properties.
Antioxidant Activity Assessment
A comparative analysis of structurally diverse pharmacological agents revealed that certain derivatives effectively inhibited myeloperoxidase (MPO) activity, thereby preserving nitric oxide (NO) bioavailability during inflammation. This implies that compounds like this compound could play a role in inflammatory conditions by acting as MPO inhibitors .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s closest analogs include ethyl 4-(phenethylamino)benzoate derivatives and related heterocyclic variants. Key differences lie in the substituents on the pyrrolidine/dioxopyrrolidine core, the nature of the linker (e.g., amino, thio, or ethoxy groups), and appended heterocycles. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Pharmacological and Physicochemical Implications
- Cyclopropylmethylamino Group: The cyclopropyl moiety in the target compound may enhance metabolic stability due to its rigidity and reduced susceptibility to oxidative metabolism compared to linear alkyl chains .
- Linker Variations : The thioether in I-6373 may increase lipophilicity compared to the target’s amine linker, altering membrane permeability or off-target interactions .
- Thiazolidinone-Pyrrole Hybrid (Compound in ): The thiazolidinone core introduces a conjugated system that could enhance electronic effects or chelate metal ions, impacting enzymatic inhibition profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
